Cas no 147402-53-7 (Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-)

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- structure
147402-53-7 structure
Product Name:Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
CAS-nummer:147402-53-7
MF:C9H14N2O
MW:166.220262050629
CID:149442
PubChem ID:119380
Update Time:2025-04-19

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • 3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole
    • ABT 418
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- (9CI)
    • 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • 3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole
    • CHEMBL274525
    • 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
    • (S)-1-Methyl-2-(3-methyl-isoxazol-5-yl)-pyrrolidinium
    • Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-, (S)-
    • SDCCGSBI-0633691.P001
    • (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
    • 147402-53-7
    • A-81418
    • ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • (s)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole
    • NCGC00165725-02
    • NCGC00165725-04
    • Isoxazole, 3-methyl-5-((2S)-1-methyl-2-pyrrolidinyl)-
    • NCGC00165725-01
    • AKOS006273438
    • 3-METHYL-5-((2S)-1-METHYLPYRROLIDIN-2-YL)-1,2-OXAZOLE
    • 3-Methyl-5-(1methyl-2(S)-pyrrolidinyl)isoxazole
    • DTXSID10163711
    • B9I6MZL7BW
    • Abt-418
    • UNII-B9I6MZL7BW
    • starbld0007485
    • SCHEMBL194161
    • BDBM50035398
    • Q4650418
    • 3-Methyl-5-((S)-1-methyl-pyrrolidin-2-yl)-isoxazole
    • DB-287746
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • GLXC-02111
    • Inchi: 1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1
    • InChI-sleutel: ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • LACHT: O1C(=CC(C)=N1)[C@@H]1CCCN1C

Berekende eigenschappen

  • Exacte massa: 166.11072
  • Monoisotopische massa: 166.111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 163
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.3A^2
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.2

Experimentele eigenschappen

  • Dichtheid: 1.063
  • Kookpunt: 249.2°Cat760mmHg
  • Vlampunt: 104.5°C
  • Brekindex: 1.505
  • PSA: 29.27
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd